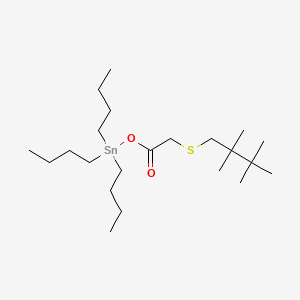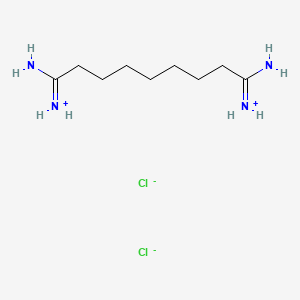
1,9-Nonanediamidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Nonanediamidine dihydrochloride is a chemical compound with the molecular formula C9H22N4Cl2 It is a derivative of 1,9-nonanediamine, where the amine groups are converted to amidine groups
準備方法
Synthetic Routes and Reaction Conditions
1,9-Nonanediamidine dihydrochloride can be synthesized through the reaction of 1,9-nonanediamine with an appropriate amidine-forming reagent. One common method involves the reaction of 1,9-nonanediamine with cyanamide in the presence of hydrochloric acid, which results in the formation of the dihydrochloride salt of 1,9-nonanediamidine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and involves steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,9-Nonanediamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine groups back to amine groups.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 1,9-nonanediamidine.
Reduction: 1,9-Nonanediamine.
Substitution: Various substituted amidine derivatives.
科学的研究の応用
1,9-Nonanediamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials.
作用機序
The mechanism of action of 1,9-nonanediamidine dihydrochloride involves its interaction with biological molecules. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, potentially disrupting their normal function. This can lead to antimicrobial effects or other biological activities.
類似化合物との比較
Similar Compounds
1,9-Nonanediamine: The parent compound, which has amine groups instead of amidine groups.
1,9-Nonanediol: A diol derivative with hydroxyl groups.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Another diamine derivative with different substituents.
Uniqueness
1,9-Nonanediamidine dihydrochloride is unique due to its amidine groups, which confer different chemical and biological properties compared to its parent compound and other similar derivatives. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
63906-97-8 |
|---|---|
分子式 |
C9H22Cl2N4 |
分子量 |
257.20 g/mol |
IUPAC名 |
(1,9-diamino-9-azaniumylidenenonylidene)azanium;dichloride |
InChI |
InChI=1S/C9H20N4.2ClH/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H3,10,11)(H3,12,13);2*1H |
InChIキー |
NAFRECKWNLFZEK-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=[NH2+])N)CCCC(=[NH2+])N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
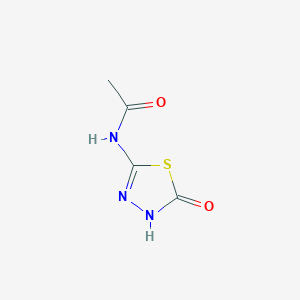
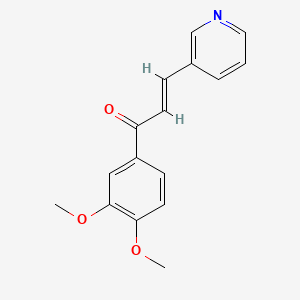
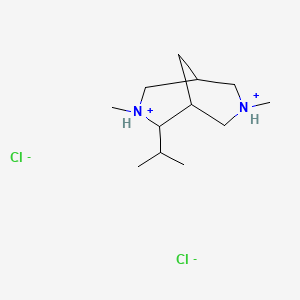
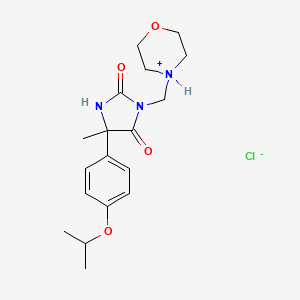

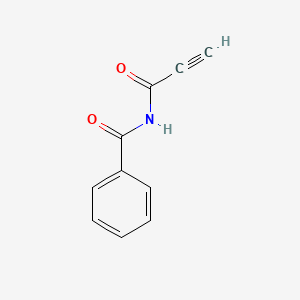

![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)
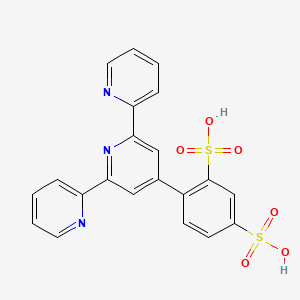
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
